3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine

Catalog No.
S810559
CAS No.
1191922-50-5
M.F
C7H6BrF3N2O
M. Wt
271.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine

CAS Number

1191922-50-5

Product Name

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine

IUPAC Name

3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine

Molecular Formula

C7H6BrF3N2O

Molecular Weight

271.03 g/mol

InChI

InChI=1S/C7H6BrF3N2O/c8-4-1-3(14-7(9,10)11)2-5(12)6(4)13/h1-2H,12-13H2

InChI Key

NWUBWBRCEFGWHI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)N)Br)OC(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)OC(F)(F)F

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine is a chemical compound with the molecular formula C7H6BrF3N2C_7H_6BrF_3N_2 and a molecular weight of approximately 255.038 g/mol. This compound features a bromine atom and a trifluoromethoxy group attached to a benzene ring that also contains two amine functional groups at the 1 and 2 positions. Its structural formula can be represented using the SMILES notation as C1=C(C=C(C(=C1N)N)Br)C(F)(F)F .

The reactivity of 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine can be attributed to its functional groups:

  • Bromination: The bromine atom can undergo further substitution reactions, allowing for the introduction of other substituents.
  • Amination: The amine groups can participate in nucleophilic substitution reactions, making this compound a potential precursor for various derivatives.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing trifluoromethoxy and bromine groups can influence the electrophilic substitution patterns on the aromatic ring.

Research indicates that compounds similar to 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain analogs have been studied for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Neuroprotective Effects: Investigations into related compounds suggest they may offer protection against neurodegenerative diseases.

Several methods have been developed for synthesizing 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine:

  • Bromination of Trifluoromethoxy Aniline: Starting from an appropriate aniline derivative, bromination can occur at the desired position using bromine or brominating agents.
  • Nitration followed by Reduction: Nitration of a suitable precursor followed by reduction can yield the desired diamine structure.
  • Direct Amination: Utilizing existing fluorinated aromatic compounds, amination reactions can introduce the amine groups under controlled conditions.

3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: In the development of fluorinated polymers or materials with specific electronic properties.

Studies on interaction profiles indicate that 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine may interact with various biological targets:

  • Enzyme Inhibition: Potential inhibition of certain enzymes involved in metabolic pathways.
  • Receptor Binding: Possible binding affinity towards specific receptors in cellular systems, warranting further pharmacological studies.

Several compounds exhibit structural similarities to 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
3-Bromo-4,5-diaminobenzotrifluorideC7H6BrF3N2C_7H_6BrF_3N_2Similar structure; lacks trifluoromethoxy group
4-Amino-3-bromobenzotrifluorideC7H6BrF3NC_7H_6BrF_3NDifferent amine positioning; no second amine group
5-Bromo-3-(trifluoromethyl)anilineC7H6BrF3NC_7H_6BrF_3NContains trifluoromethyl instead of trifluoromethoxy
4-BromoanilineC6H6BrNC_6H6BrNSimpler structure with only one amine group

These comparisons illustrate the unique positioning of functional groups in 3-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine, contributing to its distinct reactivity and potential applications in medicinal chemistry and materials science.

XLogP3

2.4

Dates

Modify: 2023-08-16

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